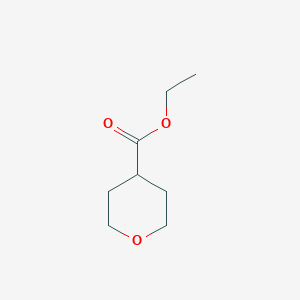

Ethyl tetrahydropyran-4-carboxylate

Description

BenchChem offers high-quality Ethyl tetrahydropyran-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl tetrahydropyran-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXINTIRMSZYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541587 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96835-17-5 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydropyran Scaffold

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-carboxylate: Properties, Synthesis, and Applications

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its prevalence in a wide array of biologically active natural products, from marine toxins to potent anticancer agents like bryostatin and eribulin, underscores its importance.[1][2] The THP moiety often imparts favorable pharmacokinetic properties, such as improved stability and cell permeability, making it an attractive component in drug design.[3] Ethyl tetrahydropyran-4-carboxylate is a key synthetic intermediate that provides a versatile handle for introducing this valuable scaffold into more complex molecular architectures. This guide offers a detailed exploration of its chemical properties, synthesis, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical building block begins with its physical and spectral characteristics. These properties are crucial for reaction planning, purification, and structural confirmation.

Physical Properties

Ethyl tetrahydropyran-4-carboxylate is typically a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96835-17-5 | [4][5][6] |

| Molecular Formula | C₈H₁₄O₃ | [5][6] |

| Molecular Weight | 158.195 g/mol | [5][6] |

| Boiling Point | 209.5 °C at 760 mmHg | [5][6] |

| Density | 1.043 g/cm³ | [5][6] |

| Flash Point | 79.1 °C | [5] |

| Appearance | Colorless liquid | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for verifying the structure and purity of ethyl tetrahydropyran-4-carboxylate. While a comprehensive public database of its spectra is limited, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds like its methyl ester counterpart.[7][8]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).- THP ring protons: A series of multiplets between 1.6-2.0 ppm (axial and equatorial CH₂) and 3.4-4.0 ppm (CH₂ adjacent to the ring oxygen).- Methine proton (CH-COOEt): A multiplet around 2.5 ppm. |

| ¹³C NMR | - Ester group: Carbonyl (C=O) signal around 174 ppm, OCH₂ around 60 ppm, and CH₃ around 14 ppm.- THP ring carbons: Carbons adjacent to the ring oxygen (C2, C6) in the 67-68 ppm range, and other ring carbons (C3, C5) around 30-35 ppm.- Quaternary carbon (C4): Signal around 40-42 ppm. |

| IR Spectroscopy | - Strong C=O stretch: A prominent absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.- C-O stretches: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the ester and ether linkages.- C-H stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight. |

Synthesis and Chemical Reactivity

The utility of ethyl tetrahydropyran-4-carboxylate as a building block is intrinsically linked to its synthesis and subsequent chemical transformations.

Synthetic Pathways

Several routes to tetrahydropyran-4-carboxylic acid and its esters have been developed. A common and scalable approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation of the resulting di-acid.[9] An alternative synthesis for the parent carboxylic acid involves the hydrolysis of a 4-cyanotetrahydropyran precursor.[10]

A specific, high-yield synthesis of ethyl tetrahydropyran-4-carboxylate proceeds from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate through a dealkoxycarbonylation reaction.[4]

Sources

- 1. Page loading... [guidechem.com]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 [chemicalbook.com]

- 5. Ethyl tetrahydropyran-4-carboxylate Price from Supplier Brand Yangzhou Princechem Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. Ethyl tetrahydropyran-4-carboxylate | CAS#:96835-17-5 | Chemsrc [chemsrc.com]

- 7. Methyl Tetrahydropyran-4-carboxylate CAS 110238-91-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum [chemicalbook.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-carboxylate (CAS 96835-17-5)

Prepared by: A Senior Application Scientist

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, particularly oxygen-containing rings like tetrahydropyran (THP), offer a compelling alternative to traditional carbocyclic or aromatic systems. The THP ring, often used as a "bioisostere" for phenyl or cyclohexyl groups, provides an optimal balance of structural rigidity, improved aqueous solubility, favorable metabolic stability, and a reduced lipophilic profile—attributes highly sought after for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Ethyl tetrahydropyran-4-carboxylate, CAS 96835-17-5, is a quintessential example of a versatile building block derived from this scaffold. It serves as a pivotal intermediate, providing a chemically tractable handle—the ethyl ester—on a stable, non-planar ring system. This guide offers an in-depth exploration of its synthesis, properties, and synthetic utility, providing researchers and drug development professionals with the technical insights required to effectively leverage this valuable compound in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its successful application.

Physicochemical Properties

The key physical properties of Ethyl tetrahydropyran-4-carboxylate are summarized below. As a liquid at standard temperature and pressure, a melting point is not applicable.

| Property | Value | Source(s) |

| CAS Number | 96835-17-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| Appearance | Colorless Liquid (presumed) | N/A |

| Boiling Point | 209.5 °C at 760 mmHg | [3] |

| Density | 1.043 g/cm³ | [3] |

| Refractive Index | Not Available | |

| Solubility | Not Available (expected to be soluble in common organic solvents like DCM, EtOAc, THF, and alcohols) |

Spectroscopic Characterization (Expected)

While a publicly available, verified full dataset is elusive, the structure of Ethyl tetrahydropyran-4-carboxylate allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton spectrum provides a clear map of the molecule's hydrogen environments. The tetrahydropyran ring exists in a dynamic chair conformation, which may lead to some signal broadening, but distinct regions are expected.

-

~4.12 ppm (quartet, 2H): The two protons of the ethyl ester's -O-CH₂ - group, split by the adjacent methyl group.

-

~3.95 ppm (m, 2H): The two axial protons on the carbons adjacent to the ring oxygen (positions 2 and 6).

-

~3.40 ppm (m, 2H): The two equatorial protons on the carbons adjacent to the ring oxygen (positions 2 and 6).

-

~2.50 ppm (m, 1H): The single proton at the 4-position, attached to the same carbon as the ester.

-

~1.75 ppm (m, 4H): The four protons on the carbons at positions 3 and 5.

-

~1.25 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-CH₂CH₃ ).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum is simpler and confirms the carbon backbone.

-

~175 ppm: Carbonyl carbon of the ester (C=O).

-

~67 ppm: Carbons adjacent to the ring oxygen (C2, C6).

-

~60 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

~41 ppm: The substituted carbon at the 4-position.

-

~29 ppm: Carbons at positions 3 and 5.

-

~14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong carbonyl stretch.

-

~2950-2850 cm⁻¹: C-H stretching from the aliphatic ring and ethyl group.

-

~1730 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch.

-

~1100-1200 cm⁻¹: C-O stretching vibrations from both the ester and the ether linkage within the ring.

-

Synthesis Methodologies: Accessing the Core Scaffold

There are two primary and strategically different approaches to synthesizing Ethyl tetrahydropyran-4-carboxylate: building the ring with the ester precursor already in place, or forming the ester from the pre-formed parent acid. The choice depends on the available starting materials and desired scale.

Method A: Krapcho Decarboxylation Route

This elegant method involves the synthesis of a geminal diester on a precursor ring, followed by the selective removal of one ester group. It is particularly effective for achieving high purity and yield.[4]

Caption: Workflow for the Krapcho decarboxylation synthesis.

-

Reaction Setup: To a solution of diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~10 mL per gram of starting material), add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq).

-

Causality Insight: DMF is a high-boiling polar aprotic solvent ideal for this type of reaction. Lithium iodide is the key reagent; the iodide anion acts as a nucleophile to attack one of the ethyl groups, forming iodoethane. The resulting carboxylate salt is then protonated during workup. Cyanide acts as a nucleophile that facilitates the Sₙ2 displacement on the ethyl group, regenerating the iodide catalyst in a process sometimes referred to as the Krapcho modification.

-

-

Thermal Reaction: Heat the reaction mixture to 130 °C for 7 hours, then increase the temperature to 140 °C for an additional 25 hours.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the Sₙ2 attack and subsequent decarboxylation of the intermediate. The extended reaction time ensures complete conversion. Progress should be monitored by a suitable method like GC-MS to confirm the disappearance of the starting material.[4]

-

-

Workup and Purification: After cooling to room temperature, partition the reaction mixture between a 1:2 mixture of diethyl ether/hexane and brine. Separate the layers and wash the organic layer with additional brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product. A reported yield for this procedure is 92%.[4]

-

Self-Validation System: The brine washes are crucial for removing the highly polar DMF and inorganic salts (LiI, NaCN). Drying over MgSO₄ removes residual water. The purity of the final product can be confirmed by ¹H NMR and GC-MS, which should show the absence of the starting diester.

-

Method B: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid

This is the most classic and direct method for preparing an ester. It involves the acid-catalyzed reaction between the parent carboxylic acid and an excess of ethanol. This approach is often preferred for its operational simplicity and use of inexpensive reagents.

Caption: The multi-step equilibrium of Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Tetrahydropyran-4-carboxylic acid (1.0 eq) in absolute ethanol (at least 10 eq, serving as both reagent and solvent).

-

Causality Insight: The reaction is an equilibrium.[5] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) drives the equilibrium toward the product side, maximizing the yield of the ester.

-

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the solution.

-

Thermal Reaction: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-16 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the more polar carboxylic acid starting material.

-

Workup and Purification: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation if necessary.

-

Self-Validation System: The bicarbonate wash is critical to remove the acid catalyst and any unreacted carboxylic acid. The final purity should be assessed by NMR. The absence of a broad carboxylic acid peak (~10-12 ppm) in the ¹H NMR spectrum is a key indicator of reaction completion.

-

Applications in Synthetic Chemistry: A Gateway to Complexity

Ethyl tetrahydropyran-4-carboxylate is rarely the final target molecule; its value lies in its function as a robust and versatile synthetic intermediate. The ester group can be readily transformed into a variety of other functional groups, providing access to a wide range of more complex molecules. The parent acid and its derivatives are known intermediates in the synthesis of compounds targeting neurological disorders and certain cancers.[6]

A primary and highly illustrative transformation is the reduction of the ester to the corresponding primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. This alcohol is a common building block for introducing the THP moiety via ether or ester linkages.

Caption: Reduction of the ester to the primary alcohol.

-

Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of Ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Causality Insight: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and generates hydrogen gas, necessitating an inert atmosphere, slow addition, and initial cooling to 0 °C for safety and control.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography or distillation.

Safety and Handling

-

Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure skin exposure is avoided.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use an approved respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Ensure eyewash stations and safety showers are readily accessible.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

Ethyl tetrahydropyran-4-carboxylate is more than a simple chemical; it is an enabling tool for medicinal chemists. Its stable, drug-like scaffold combined with a versatile ester handle provides a reliable entry point for the synthesis of novel chemical entities. By understanding its fundamental properties, mastering its synthesis, and appreciating its potential for synthetic transformations, researchers can confidently and effectively integrate this building block into their discovery programs, accelerating the journey toward new therapeutic agents.

References

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. Available at: [Link]

-

Synthonix. (n.d.). Ethyl tetrahydro-2H-pyran-4-carboxylate. Retrieved January 7, 2026, from [Link]

-

Supporting Information for various tetrahydropyrimidine-5-carboxylates. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl tetrahydropyran-4-carboxylate. Retrieved January 7, 2026, from [Link]

-

Patil, S. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate [Data set]. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved January 7, 2026, from [Link]

- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

Cheméo. (n.d.). 3-Ethyl-tetrahydropyran - Chemical & Physical Properties. Retrieved January 7, 2026, from [Link]

-

MOLBASE. (n.d.). Tetrahydropyran-4-methanol. Retrieved January 7, 2026, from [Link]

-

KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Refractive Index in Pharma Applications. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Physical Properties of Drug Molecules. Retrieved January 7, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Dithionic acid, barium salt (1:1). Retrieved January 7, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl tetrahydro-2H-pyran-2-carboxylate. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthonix, Inc > 96835-17-5 | Ethyl tetrahydro-2H-pyran-4-carboxylate [synthonix.com]

- 2. Ethyl Tetrahydropyran-4-Carboxylate | CAS: 96835-17-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Ethyl tetrahydropyran-4-carboxylate | CAS#:96835-17-5 | Chemsrc [chemsrc.com]

- 4. Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 [chemicalbook.com]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. fishersci.com [fishersci.com]

Ethyl tetrahydropyran-4-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl Tetrahydropyran-4-Carboxylate: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tetrahydropyran-4-carboxylate is a pivotal chemical intermediate, distinguished by the presence of a saturated tetrahydropyran (THP) ring. This scaffold is of profound interest in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. The THP motif is frequently employed as a bioisostere for more metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of ethyl tetrahydropyran-4-carboxylate, detailing its fundamental physicochemical properties, robust synthetic methodologies, critical applications in drug development, analytical characterization, and essential safety protocols. The content herein is synthesized from an application-centric perspective to empower researchers in leveraging this valuable molecule for novel therapeutic design.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structure in contemporary drug design.[1] Its prevalence stems from a unique combination of properties: it is generally metabolically stable, can improve aqueous solubility, and acts as a hydrogen bond acceptor. Furthermore, its defined chair-like conformation allows it to orient substituents in precise three-dimensional vectors, which is critical for optimizing interactions with biological targets.[1]

Ethyl tetrahydropyran-4-carboxylate emerges as a particularly useful derivative. The ester functionality at the 4-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or conversion to other functional groups. This versatility makes it an indispensable starting material for constructing complex molecular architectures targeting diseases ranging from neurological disorders to cancer.[1][2]

Core Physicochemical & Structural Data

The fundamental properties of ethyl tetrahydropyran-4-carboxylate are summarized below. Accurate knowledge of these parameters is the foundation of all experimental design, from reaction stoichiometry to purification and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | Ethyl tetrahydropyran-4-carboxylate | [3][4] |

| CAS Number | 96835-17-5 | [3][5] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][6] |

| Density | 1.043 g/cm³ | [7][8] |

| Boiling Point | 209.5 °C (at 760 mmHg) | [7][8] |

| InChI Key | BCXINTIRMSZYKA-UHFFFAOYSA-N | [3] |

Molecular Structure:

Caption: 2D structure of Ethyl Tetrahydropyran-4-Carboxylate.

Synthesis and Mechanistic Insights

The preparation of ethyl tetrahydropyran-4-carboxylate and its parent acid is well-documented, with several scalable routes available. A common and industrially relevant approach involves the hydrolysis and subsequent decarboxylation of a dicarboxylate precursor.[1] This method is advantageous due to the availability of starting materials and the controlled nature of the reaction.

Synthetic Workflow: From Dicarboxylate to Final Product

The synthesis can be conceptualized as a two-stage process starting from diethyl tetrahydropyran-4,4-dicarboxylate.

Caption: Key stages in the synthesis of Ethyl Tetrahydropyran-4-carboxylate.

Causality Behind Experimental Choices:

-

Hydrolysis: The use of a strong base like NaOH or KOH is essential to saponify the two ester groups of the starting material to the corresponding carboxylate salts. Subsequent acidification protonates these salts to yield the dicarboxylic acid.[1]

-

Decarboxylation: Heating the dicarboxylic acid, particularly in a high-boiling solvent like xylene, provides the thermal energy required to eliminate one carboxyl group as carbon dioxide (CO₂).[1] Using a solvent helps to maintain a controlled temperature and prevent localized overheating and decomposition.[1]

-

Esterification: The final conversion to the ethyl ester is a classic Fischer esterification, driven by an acid catalyst and typically using an excess of ethanol to push the equilibrium towards the product.[2]

Self-Validating Experimental Protocol: Synthesis from Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

This protocol is adapted from established procedures and includes in-process checks to ensure reaction completion and purity.[5]

Materials:

-

Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate

-

N,N-Dimethylformamide (DMF)

-

Lithium iodide (LiI)

-

Sodium cyanide (NaCN)

-

Diethyl ether

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in DMF.

-

Reagent Addition: Add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq) to the solution sequentially.

-

Heating: Heat the reaction mixture to 130°C for 7 hours, then increase the temperature to 140°C.

-

In-Process Control (IPC): Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when >95% of the starting material has been consumed. Continue heating at 140°C until this threshold is met (can take up to an additional 25 hours).[5]

-

Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Partition the mixture between a 1:2 solution of diethyl ether/hexane and brine.

-

Washing: Separate the organic layer and wash it again with fresh brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude ethyl tetrahydropyran-4-carboxylate.

-

Purification (if necessary): The product can be further purified by vacuum distillation.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by the GC monitoring step. This analytical check provides quantitative data on the reaction's progression, preventing premature workup and ensuring high conversion, which directly translates to a higher yield and purity of the final product.[5]

Application in Drug Discovery & Development

The THP core is a cornerstone in the development of therapeutics for a wide range of conditions. Tetrahydropyran-4-carboxylic acid and its esters are key intermediates in the synthesis of compounds for:

-

Neurological Disorders: As building blocks for neurological receptor antagonists.[1]

-

Alzheimer's Disease: Used in the construction of molecules targeting pathways implicated in Alzheimer's.[1]

-

Oncology: Employed in the structure-based design of novel Class II c-Met inhibitors for cancer therapy.[1]

-

Opioid Receptor Modulation: Incorporated into azaspiro[4.5]decane derivatives with affinity for opioid receptors.[1]

Caption: Role as a versatile chemical intermediate in drug development.

Analytical Characterization Profile

Confirming the identity and purity of synthesized ethyl tetrahydropyran-4-carboxylate is paramount. A combination of spectroscopic methods should be employed. While a comprehensive dataset for this specific molecule is not publicly aggregated, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and a series of multiplets for the protons on the tetrahydropyran ring.[10]

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the ester at ~175 ppm, the -O-CH₂- of the ethyl group around 60 ppm, and the carbons of the THP ring in the aliphatic region.[11][12]

-

Infrared (IR) Spectroscopy: A strong absorbance band around 1730 cm⁻¹ is definitive for the C=O stretch of the saturated ester. C-O stretching bands will also be prominent.[9]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 158.19.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While this compound is not classified as acutely hazardous, adherence to good laboratory practice is essential. The following guidelines are based on safety data for structurally related chemicals.[13][14][15]

Protocol for Safe Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

Ethyl tetrahydropyran-4-carboxylate is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its robust synthesis, chemical versatility, and the desirable properties of the THP scaffold make it a high-value intermediate for drug discovery. This guide has provided the core technical knowledge required for its synthesis, characterization, and application, grounded in the principles of causality and self-validating protocols to support researchers in their pursuit of novel therapeutics.

References

-

Chemsrc. (n.d.). Ethyl tetrahydropyran-4-carboxylate | CAS#:96835-17-5. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl tetrahydropyran-4-carboxylate Price from Supplier Brand Yangzhou Princechem Co., Ltd. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 7, 2026, from [Link]

-

Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024, M1939. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl tetrahydro-2H-pyran-2-carboxylate. Retrieved January 7, 2026, from [Link]

-

Patil, D. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

- Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved January 7, 2026, from [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(50), 35057-35073. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 3. Ethyl Tetrahydropyran-4-Carboxylate | CAS: 96835-17-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. ETHYL TETRAHYDRO-2H-PYRAN-4-CARBOXYLATE [chemicalbook.com]

- 5. Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl tetrahydropyran-4-carboxylate | CAS#:96835-17-5 | Chemsrc [chemsrc.com]

- 8. Ethyl tetrahydropyran-4-carboxylate Price from Supplier Brand Yangzhou Princechem Co., Ltd on Chemsrc.com [chemsrc.com]

- 9. rsc.org [rsc.org]

- 10. ETHYL TETRAHYDROPYRAN-4-YL-ACETATE(103260-44-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl Tetrahydropyran-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl Tetrahydropyran-4-carboxylate (CAS No. 96835-17-5), a valuable building block in medicinal chemistry and materials science. The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the theoretical basis for the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

Ethyl tetrahydropyran-4-carboxylate possesses a saturated heterocyclic tetrahydropyran ring and an ethyl ester functional group. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The key structural features to be identified by spectroscopic methods are the tetrahydropyran ring protons and carbons, the ethyl ester moiety, and the carbonyl group.

A systematic approach to the spectroscopic analysis is crucial for unambiguous structure confirmation. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the underlying principles of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl tetrahydropyran-4-carboxylate, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~ 4.1 | Quartet (q) | 2H |

| Ring CH₂-O (2,6 positions) | ~ 3.9 (axial) / ~3.4 (equatorial) | Multiplet (m) | 4H |

| Ring CH (4 position) | ~ 2.5 | Multiplet (m) | 1H |

| Ring CH₂ (3,5 positions) | ~ 1.8 | Multiplet (m) | 4H |

| -OCH₂CH₃ | ~ 1.2 | Triplet (t) | 3H |

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of such compounds. The predicted chemical shifts are based on the analysis of similar structures and established empirical correlations. The downfield shift of the ethyl quartet (~4.1 ppm) is due to the deshielding effect of the adjacent oxygen atom of the ester. Similarly, the protons on the carbons adjacent to the ring oxygen (positions 2 and 6) are expected to be in the 3.4-3.9 ppm region. The methine proton at the 4-position, being alpha to the carbonyl group, will be shifted downfield to around 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 175 |

| -OC H₂CH₃ | ~ 60 |

| Ring C H₂-O (2,6 positions) | ~ 67 |

| Ring C H (4 position) | ~ 41 |

| Ring C H₂ (3,5 positions) | ~ 29 |

| -OCH₂C H₃ | ~ 14 |

Expertise & Experience: The prediction of these chemical shifts is grounded in the fundamental principles of ¹³C NMR. The carbonyl carbon of the ester is characteristically found at the most downfield position (~175 ppm). The carbons bonded to oxygen (-OCH₂CH₃ and the ring carbons at positions 2 and 6) appear in the 60-70 ppm range. The aliphatic carbons of the ring and the ethyl group are found in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl tetrahydropyran-4-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Ethyl Tetrahydropyran-4-carboxylate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1750 | Strong |

| C-O (ester) | 1150 - 1250 | Strong |

| C-O-C (ether) | 1050 - 1150 | Strong |

| C-H (sp³ aliphatic) | 2850 - 3000 | Medium-Strong |

Trustworthiness: The presence of a strong absorption band in the region of 1730-1750 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The C-O stretching vibrations of the ester and the ether functionalities will also produce strong and characteristic bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Ethyl Tetrahydropyran-4-carboxylate

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₂CH₃]⁺ |

| 85 | [M - COOCH₂CH₃]⁺ |

| 57 | [COOCH₂CH₃]⁺ |

Authoritative Grounding: The fragmentation of esters in mass spectrometry often involves the cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 113. The loss of the entire ethyl carboxylate group would lead to a fragment corresponding to the tetrahydropyran ring at m/z 85.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Ionization: Ionize the sample molecules. EI is a common technique for volatile compounds and often provides detailed fragmentation patterns.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Visual representations are crucial for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Molecular structure with key atoms highlighted.

Caption: Key fragmentation steps in mass spectrometry.

Conclusion

The spectroscopic characterization of Ethyl tetrahydropyran-4-carboxylate is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data and the underlying principles for their interpretation. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

-

Chemical Databases

- Spectroscopy Textbooks: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Solubility of Ethyl Tetrahydropyran-4-carboxylate for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl tetrahydropyran-4-carboxylate, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and formulation, this document offers a detailed exploration of the theoretical principles governing its solubility, a predicted solubility profile in common laboratory solvents, and a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile compound in their workflows.

Introduction: The Significance of Ethyl Tetrahydropyran-4-carboxylate in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drug candidates.[1][2][3][4] Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility. Ethyl tetrahydropyran-4-carboxylate serves as a versatile synthetic intermediate, providing a gateway to a diverse array of complex molecules with therapeutic potential, including antitumor agents.[1]

A thorough understanding of the solubility of ethyl tetrahydropyran-4-carboxylate is paramount for its effective application. Solubility directly impacts reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide aims to provide both a theoretical framework and practical tools for assessing and utilizing the solubility of this important compound.

Physicochemical Properties of Ethyl Tetrahydropyran-4-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | Internal Data |

| Molecular Weight | 158.19 g/mol | Internal Data |

| Boiling Point | 209.5 °C at 760 mmHg | Internal Data |

| Structure | ||

The structure reveals a cyclic ether (the tetrahydropyran ring) and an ethyl ester functional group. The presence of the oxygen atoms in the ether and ester groups allows for hydrogen bonding with protic solvents, while the alkyl portions of the molecule contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents have large dipole moments and are often capable of hydrogen bonding. They are effective at dissolving polar and ionic compounds. Examples include water, methanol, and ethanol.

-

Nonpolar Solvents: These solvents have small or no dipole moments and interact primarily through weaker van der Waals forces. They are ideal for dissolving nonpolar compounds. Examples include hexane, toluene, and diethyl ether.

-

Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They represent an intermediate polarity. Examples include acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Based on its structure, ethyl tetrahydropyran-4-carboxylate is expected to exhibit good solubility in a range of organic solvents and limited solubility in highly polar or very nonpolar solvents. The ester group provides polarity and a hydrogen bond acceptor site, while the cyclic ether and ethyl chain contribute to its nonpolar character.

Predicted Solubility Profile of Ethyl Tetrahydropyran-4-carboxylate

While precise quantitative data requires experimental determination, a qualitative and predicted solubility profile can be highly valuable for initial experimental design. The following table is based on the analysis of the compound's structure and general solubility principles for esters and cyclic ethers.[6][7][8][9][10]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The molecule can accept hydrogen bonds from water via its oxygen atoms, but the hydrocarbon backbone is hydrophobic, limiting solubility.[8][10] |

| Methanol | Polar Protic | Soluble | The small alkyl group and high polarity of methanol, combined with its hydrogen bonding ability, should effectively solvate the ester and ether functionalities. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are well-suited to dissolve the compound. |

| Acetone | Polar Aprotic | Very Soluble | Acetone's polarity is sufficient to interact with the ester and ether groups, and its less polar character compared to alcohols will better accommodate the alkyl portions of the molecule. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | As an ester itself, ethyl acetate has a similar polarity profile to the solute, making it an excellent solvent based on the "like dissolves like" principle. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a versatile solvent with a moderate polarity that can effectively solvate a wide range of organic compounds, including this one. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The cyclic ether structure of THF is very similar to the tetrahydropyran ring of the solute, suggesting strong miscibility. |

| Toluene | Nonpolar | Soluble | The aromatic ring of toluene can interact favorably with the alkyl portions of the solute, and its slight polarity allows for some interaction with the polar functional groups. |

| Hexane | Nonpolar | Sparingly Soluble | The highly nonpolar nature of hexane will not effectively solvate the polar ester and ether functional groups, leading to poor solubility. |

| Diethyl Ether | Nonpolar | Soluble | While considered nonpolar, the oxygen atom in diethyl ether provides some polarity and can act as a hydrogen bond acceptor, allowing for good solvation of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an excellent solvent for ethyl tetrahydropyran-4-carboxylate. |

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Principle of the Shake-Flask Method

An excess amount of the solid solute is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved solute. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of ethyl tetrahydropyran-4-carboxylate to a series of glass vials, ensuring there is more solid than will dissolve. b. Accurately pipette a known volume of the desired solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Separation of Undissolved Solute: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to further pellet the undissolved solid. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant 0.45 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Analysis and Quantification: a. Prepare a series of standard solutions of ethyl tetrahydropyran-4-carboxylate of known concentrations in the solvent of interest. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with FID detection, or UV-Vis spectroscopy. c. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method as the standards. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Data Reporting: a. Report the solubility as the average of at least three replicate measurements, along with the standard deviation. b. Clearly state the temperature at which the solubility was determined. c. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Practical Applications and Implications in Drug Development

A comprehensive understanding of the solubility of ethyl tetrahydropyran-4-carboxylate is crucial for several aspects of drug development:

-

Reaction Condition Optimization: Selecting an appropriate solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective purification strategies, such as recrystallization or chromatography.

-

Formulation Development: For drug candidates derived from this intermediate, solubility data in aqueous and organic media is vital for designing suitable formulations for preclinical and clinical studies.[2]

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO. Understanding the solubility of derivatives in aqueous buffers is crucial to avoid false negatives due to precipitation.

The tetrahydropyran scaffold is a key component in numerous therapeutic agents, and its derivatives are actively being explored for various diseases, including cancer.[1] The ability to efficiently synthesize and formulate these compounds, which is heavily reliant on solubility data, is a critical enabler of these research efforts.

Conclusion

References

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

-

Ester Solubility and Preparation Lab Report. Scribd. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Solubility tests of proteins- Definition, Principle, Procedure, Result, Uses. (2022, July 26). Microbe Notes. [Link]

-

Qualitative Analysis Guide. Scribd. [Link]

-

Lab 14: Qualitative Organic Analysis. CSUB. [Link]

-

25.5 Esters – Structure, Properties and Naming. eCampusOntario Pressbooks. [Link]

-

Qualitative Analysis. Wired Chemist. [Link]

-

15.7 Physical Properties of Esters. Lumen Learning. [Link]

-

Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Lab 4 - Qualitative Analysis. WebAssign. [Link]

-

an introduction to esters. Chemguide. [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

Safety, handling, and storage of Ethyl tetrahydropyran-4-carboxylate

An In-Depth Technical Guide to the Safe Handling and Storage of Ethyl Tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydropyran-4-carboxylate (CAS No. 96835-17-5) is a heterocyclic building block increasingly utilized in organic synthesis and medicinal chemistry.[1][2] Its structural motif is a key component in the development of novel therapeutic agents, making a thorough understanding of its safe handling, storage, and emergency management paramount for laboratory personnel.[2] This guide provides a comprehensive overview grounded in established safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Safety Profile

A foundational aspect of safe laboratory practice is a complete understanding of a substance's inherent hazards. Ethyl tetrahydropyran-4-carboxylate is classified as a combustible liquid that can cause harm through various exposure routes. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.

GHS Classification and Physical Properties

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For Ethyl tetrahydropyran-4-carboxylate, the key classifications and physical data are summarized below.

| Identifier | Value | Source |

| CAS Number | 96835-17-5 | [1] |

| Molecular Formula | C8H14O3 | [1][3] |

| Molecular Weight | 158.2 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 82.5 °C @ 12 Torr | [1] |

| Flash Point | 56 °C / 132.8 °F | [4] |

| Density | ~1.043 g/cm³ (Predicted) | [1] |

| GHS Signal Word | Warning | [1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [1] |

Note: Data may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material in use.

Primary Routes of Exposure and Health Effects

Understanding the potential health effects is critical for implementing appropriate protective measures.

-

Inhalation : Inhaling vapors or mists may cause respiratory irritation.[5] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]

-

Skin Contact : The compound is classified as harmful upon skin contact.[1] It may cause skin irritation.[5] Prolonged or repeated contact can lead to the removal of natural oils from the skin, resulting in dermatitis.

-

Eye Contact : Direct contact with the liquid can cause serious eye irritation.[6] Immediate and thorough rinsing is essential to prevent damage.

-

Ingestion : The substance is harmful if swallowed.[1] Do not induce vomiting if ingested; seek immediate medical attention.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is the most effective strategy for minimizing exposure.

Ventilation

All handling of Ethyl tetrahydropyran-4-carboxylate should occur in a well-ventilated area.[7] The use of a certified chemical fume hood is strongly recommended to keep airborne concentrations below permissible exposure limits and to prevent the inhalation of vapors.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection : Wear chemical safety goggles that provide a tight seal, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

-

Skin Protection :

-

Gloves : Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]

-

Clothing : Wear a lab coat or other protective clothing to prevent skin exposure.[6] For tasks with a higher risk of splashing or fire, flame-retardant and impervious clothing is advised.[7]

-

-

Respiratory Protection : If ventilation is insufficient or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[5][8]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risks. The causality behind these steps is to create a controlled environment that prevents accidental release, ignition, and exposure.

General Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Confirm the location of the nearest eyewash station and safety shower.

-

Dispensing : Use non-sparking tools and ground all equipment to prevent the buildup of static electricity, which could ignite the combustible vapors.[4][7]

-

Procedure Execution : Handle the substance in a manner that avoids the formation of aerosols or mists.[7] Keep the container tightly closed when not in use.

-

Post-Handling : After handling, wash hands thoroughly with soap and water.[5][7] Decontaminate all surfaces and equipment.

-

Waste Disposal : Dispose of waste, including contaminated consumables, in a suitable, closed, and properly labeled container for chemical waste.[7]

Caption: Workflow for the safe handling of Ethyl tetrahydropyran-4-carboxylate.

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[4]

-

Incompatible Materials : This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Segregate it from these materials to prevent potentially vigorous or exothermic reactions.

-

Long-Term Stability : For general laboratory use, storage at room temperature is acceptable.[1] However, for long-term storage as a reference standard or in solution, consult the supplier's recommendations, which may involve refrigeration.[9]

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a rapid and correct response is critical. The following protocols are designed to guide personnel through a logical sequence of actions to mitigate harm.

Accidental Release or Spill

-

Evacuate : Immediately evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, but avoid actions that could spread vapors.

-

Ignition Sources : Remove all sources of ignition from the vicinity.[7]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[7]

-

Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Use spark-proof tools to collect the material and place it in a suitable, closed container for disposal.[7]

Fire Procedures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[4][7]

-

Firefighter Precautions : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7] Containers may explode when heated, and hazardous combustion products like carbon monoxide and carbon dioxide will be generated.[4]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][7] If irritation persists, consult a physician.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion : Rinse the mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

Caption: Decision tree for emergency response procedures.

Disposal Considerations

Disposal of Ethyl tetrahydropyran-4-carboxylate and its containers must be performed in strict accordance with all applicable federal, state, and local environmental regulations. The material may be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not allow the product to contaminate water sources, and do not dispose of it via sewer systems.[7]

References

-

SAFETY DATA SHEET. (n.d.). Acros Organics. Available at: [Link]

-

ethyl cis-4-hydroxytetrahydropyran-2-carboxylate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

Sources

- 1. Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 [chemicalbook.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Ethyl Tetrahydropyran-4-Carboxylate | CAS: 96835-17-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl tetrahydropyran-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physical constants, spectroscopic signature, and the rationale behind its synthesis, offering insights relevant to its application in drug discovery and development.

Core Physicochemical Properties

Ethyl tetrahydropyran-4-carboxylate (CAS No. 96835-17-5) is a cyclic ether ester with a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its structural simplicity belies its significance as a versatile scaffold in the synthesis of complex biologically active molecules.

Melting and Boiling Points: Defining the Physical State

The physical state of a compound underpins its handling, purification, and reaction conditions. Ethyl tetrahydropyran-4-carboxylate is a liquid at ambient temperature, a characteristic dictated by its melting and boiling points.

| Physical Constant | Value | Conditions |

| Boiling Point | 209.5 °C | At 760 mmHg[1] |

| Melting Point | Not available (liquid at room temperature) | - |

The boiling point of 209.5 °C at atmospheric pressure indicates moderate volatility, allowing for purification by vacuum distillation. The absence of a readily available melting point in the literature suggests that it remains in a liquid state at and below typical room temperatures.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic features of Ethyl tetrahydropyran-4-carboxylate based on its structure and data from related compounds.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the tetrahydropyran ring will appear as a series of multiplets in the region of 1.5-4.0 ppm. The proton at the C4 position, adjacent to the ester group, would likely be the most downfield of the ring protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the ethyl group will appear around 60 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the tetrahydropyran ring are expected in the range of 25-70 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ether and ester functionalities will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and ethyl group will be observed around 2850-3000 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for Ethyl tetrahydropyran-4-carboxylate would be observed at m/z 158. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 113, or the loss of the entire ester group.

Synthesis and Mechanistic Insights

The synthesis of Ethyl tetrahydropyran-4-carboxylate is a critical aspect of its utility. A common and efficient method involves the decarboxylation of a diester precursor.

Experimental Protocol: A Validated Synthetic Route

A general and effective procedure for the synthesis of Ethyl tetrahydropyran-4-carboxylate starts from diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate[2].

Step-by-Step Methodology:

-

Reaction Setup: Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is dissolved in N,N-dimethylformamide (DMF).

-

Reagent Addition: Lithium iodide and sodium cyanide are added to the solution.

-

Heating: The reaction mixture is heated to 130-140 °C for several hours. The progress of the reaction is monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the mixture is partitioned between a diethyl ether/hexane solution and brine.

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product.

Causality in Experimental Choices

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for this type of reaction as it can dissolve the ionic reagents (LiI and NaCN) and the organic substrate. Its high boiling point is also suitable for the elevated reaction temperatures required.

-

Role of Reagents (LiI and NaCN): This combination facilitates a Krapcho decarboxylation. The iodide ion acts as a nucleophile to attack one of the ethyl groups of the diester, leading to the formation of an intermediate that readily loses carbon dioxide. The cyanide ion can also play a role in this process.

-

Temperature Control: The high temperature is necessary to overcome the activation energy for the decarboxylation reaction. Careful monitoring is essential to prevent side reactions and decomposition.

Significance in Drug Discovery and Development

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability.

The Tetrahydropyran Scaffold

The THP ring is a saturated heterocyclic ether that can act as a bioisostere for other cyclic systems. Its non-planar, chair-like conformation can provide a three-dimensional architecture that is beneficial for binding to biological targets.

Workflow: From Building Block to Drug Candidate

The journey of a molecule like Ethyl tetrahydropyran-4-carboxylate from a simple building block to a component of a drug candidate is a multi-step process.

Caption: A generalized workflow illustrating the progression from a chemical building block to a drug candidate.

Conclusion

Ethyl tetrahydropyran-4-carboxylate is a valuable chemical entity with well-defined physical properties and a clear role in the synthesis of more complex molecules. Its straightforward synthesis and the desirable characteristics of the tetrahydropyran scaffold make it a continued focus for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge necessary for the effective utilization of this important compound.

References

- Ethyl tetrahydropyran-4-carboxylate Price from Supplier Brand Yangzhou Princechem Co., Ltd on Chemsrc.com. (2022-07-28).

- Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 - ChemicalBook. (2025-07-24).

Sources

An In-depth Technical Guide to the Crystal Structure Determination of Small Organic Molecules: A Case Study of a Pyran Derivative

Affiliation: Google AI Laboratories

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic curiosity; it is a cornerstone of rational design and a prerequisite for understanding function.[1] Single-crystal X-ray diffraction stands as the unequivocal gold standard for elucidating the atomic arrangement within a crystalline solid, providing a level of detail that is unparalleled by most other analytical techniques.[2][3][4] This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles and practices of small molecule crystallography.